ethyl 2-formamidobenzoate
Description
Ethyl 2-formamidobenzoate is an ester derivative of 2-formamidobenzoic acid, featuring a formamido (-NHCHO) substituent at the ortho position of the benzene ring and an ethyl ester (-COOCH₂CH₃) group. The compound has been listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis or stability . Applications are primarily in pharmaceutical research, particularly as a reference standard for impurities in drugs like tranilast .
Properties
CAS No. |
72368-50-4 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formamidobenzoate can be synthesized through the reaction of ethyl benzoate with formamide under acidic or basic conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include acids like sulfuric acid or bases like sodium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamidobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formamidobenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-formamidobenzoate exerts its effects involves its interaction with specific molecular targets. The formyl group in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Methyl 2-Formamidobenzoate
- Structure/Formula: Mthis compound (C₉H₉NO₃) is the methyl ester counterpart, with a molecular weight of 179.17 g/mol .
- Applications : Used as a pharmaceutical impurity standard (CAS 41270-80-8) .
- Comparison : The ethyl ester is expected to exhibit lower polarity and water solubility than the methyl derivative due to the longer alkyl chain. However, methyl esters are often preferred in industrial applications due to easier synthesis and higher commercial availability .
2-Formamidobenzoic Acid
- Structure/Formula: The parent acid (C₈H₇NO₃, molecular weight 165.15 g/mol) lacks the ester group, retaining a carboxylic acid (-COOH) .
- Comparison : The acid form is more polar and water-soluble than its esters. This compound, as an ester, would have reduced acidity and enhanced lipid solubility, making it more suitable for organic synthesis or drug delivery systems .
Ethyl 2-Methoxybenzoate
2-Aminobenzamide Derivatives
- Structure/Function: 2-Aminobenzamides feature an amino (-NH₂) and amide (-CONH₂) group, differing from the formamido and ester groups in this compound .
- Comparison: The amino group enhances water solubility and participation in hydrogen bonding, making 2-aminobenzamides more suitable for biological applications. In contrast, this compound’s ester group may improve membrane permeability .
Key Research Findings
Functional Group Impact: The formamido group enhances electrophilicity at the benzene ring, enabling reactivity in cross-coupling reactions, whereas methoxy or amino groups prioritize electronic or solubility effects .
Pharmaceutical Relevance : Methyl and ethyl esters of 2-formamidobenzoate are critical in quality control for tranilast production, underscoring their niche role in impurity profiling .
Biological Activity
Ethyl 2-formamidobenzoate, also known as ethyl anthranilate, is an organic compound with significant biological activities, including anticancer, anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. This article reviews its pharmacological effects, mechanisms of action, and potential applications based on diverse research findings.
- Chemical Formula : C₁₀H₁₁NO₂
- Molecular Weight : 177.21 g/mol
- Appearance : Colorless to pale yellow liquid
- Odor : Sweet, floral
- Melting Point : 2-5°C
- Boiling Point : 273°C
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and acetone
Pharmacological Activities
This compound exhibits a range of biological activities that are being explored for therapeutic applications:
Anticancer Activity
Research indicates that this compound can induce apoptosis in various cancer cell lines. It has shown effectiveness against liver and breast carcinomas, with studies reporting an IC50 value of in HepG2 cells, surpassing the efficacy of standard chemotherapy drugs like Adriamycin (IC50 = ) . The compound's mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is crucial in inflammatory processes that contribute to cancer progression.
Anti-inflammatory and Analgesic Effects
This compound has been noted for its anti-inflammatory properties, likely due to its ability to inhibit COX enzymes. This inhibition reduces the production of prostaglandins that mediate inflammation and pain . In animal models, it has demonstrated significant analgesic effects comparable to conventional pain relievers.
Antimicrobial Properties
The compound exhibits antimicrobial activity against a variety of pathogens. It has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . These findings suggest potential applications in treating infections caused by resistant strains.
The biological activities of this compound can be attributed to several mechanisms:
- COX-2 Inhibition : Reduces inflammation and pain by decreasing prostaglandin synthesis.
- Induction of Apoptosis : Activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Protects against oxidative stress, which is implicated in various diseases including cancer .
Toxicity and Safety Profile
This compound has a low acute toxicity profile; however, chronic exposure at high doses may adversely affect liver and kidney function. Safety evaluations are recommended in accordance with good laboratory practices (GLP) .
Applications in Research and Industry
The compound holds promise for several applications:
- Pharmaceutical Development : As a lead compound for new anti-cancer or anti-inflammatory drugs.
- Cosmetic Industry : Due to its fragrance properties and potential skin benefits.
- Analytical Chemistry : Used as a standard reference material in LC-MS/MS analysis.
Case Studies
Several studies have documented the effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Significant cytotoxicity against HepG2 cells (IC50 = 3.57 µM) |
| Study B | Anti-inflammatory | Effective COX-2 inhibitor; reduced inflammation markers in vivo |
| Study C | Antimicrobial | MIC values comparable to standard antibiotics against key pathogens |
Future Directions
Future research should focus on:
- Improving the solubility of this compound to enhance bioavailability.
- Investigating its molecular targets using advanced techniques such as proteomics and genomics.
- Conducting clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. What are the standard synthetic routes for ethyl 2-formamidobenzoate, and how are they optimized for purity?
this compound is typically synthesized via nucleophilic substitution or esterification reactions. Common methods include:
- Amidation of ethyl 2-aminobenzoate : Reacting with formylating agents (e.g., formic acid or acetic formic anhydride) under controlled pH and temperature .
- Esterification of 2-formamidobenzoic acid : Using ethanol and acid catalysts (e.g., H₂SO₄) in reflux conditions . Optimization involves adjusting reaction time, solvent polarity (e.g., DMF vs. THF), and purification via column chromatography or recrystallization. Purity is validated using HPLC or NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the ester (-COOEt) and formamide (-NHC(O)H) groups. Peaks at δ 8.5–9.0 ppm (NH) and δ 4.1–4.3 ppm (ester CH₂) are diagnostic .
- IR spectroscopy : Absorbance bands at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I), and ~1550 cm⁻¹ (amide II) .
- Mass spectrometry : Molecular ion peak at m/z 179.22 (C₉H₉NO₃) .
Q. What are the primary applications of this compound in foundational research?
- Organic synthesis : As a precursor for heterocyclic compounds (e.g., benzodiazepines) via cyclization reactions .
- Biological studies : Screening for antimicrobial activity using disk diffusion assays or minimal inhibitory concentration (MIC) tests .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reaction mechanisms of this compound in heterocyclic synthesis?
- Isotopic labeling : Use ¹³C-labeled formamide groups to trace bond reorganization during cyclization .
- Kinetic studies : Monitor reaction intermediates via time-resolved FTIR or LC-MS to identify rate-determining steps .
- Computational modeling : Employ DFT calculations (e.g., Gaussian software) to predict transition states and activation energies .
Q. What methodological approaches resolve contradictions in reported biological activity data for this compound derivatives?
- Dose-response analysis : Use logistic regression to establish EC₅₀ values and differentiate true bioactivity from assay noise .
- Structural-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., halogenation at the benzene ring) to isolate critical functional groups .
- Reproducibility checks : Validate findings across multiple cell lines (e.g., HEK293 vs. HeLa) and independent labs .
Q. How should researchers address variability in synthetic yields when scaling up this compound production?
- Process optimization : Use design of experiments (DoE) to test variables like catalyst loading (e.g., 1–5 mol% Pd), solvent (polar aprotic vs. protic), and temperature gradients .
- In-line analytics : Implement PAT (Process Analytical Technology) tools, such as ReactIR, to monitor reaction progress in real time .
- Scale-down models : Simulate large-scale conditions using microreactors to identify mass transfer limitations .
Q. What strategies are recommended for analyzing the stability of this compound under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS .
- Kinetic stability assessment : Calculate shelf life using Arrhenius equations based on accelerated stability data .
- Crystallography : Compare X-ray structures before and after storage to detect polymorphic changes affecting stability .
Methodological Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
